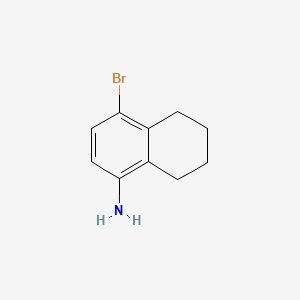

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6H,1-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWZSXMIGJRMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=CC(=C2C1)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276665 | |

| Record name | 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78422-57-8 | |

| Record name | 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization Guide: 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine

The following technical guide details the spectroscopic characterization of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine , a critical intermediate in the synthesis of serotonergic and dopaminergic ligands.

CAS Registry Number: 104761-46-8 (Hydrochloride salt) Chemical Formula: C₁₀H₁₂BrN Molecular Weight: 226.12 g/mol (Free base)

Executive Summary

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine (also known as 1-amino-4-bromotetralin) is a privileged scaffold in medicinal chemistry, particularly for developing ligands targeting GPCRs (e.g., 5-HT receptors) and kinases. Its synthesis typically involves the electrophilic bromination of 5,6,7,8-tetrahydronaphthalen-1-amine.

Critical Quality Attribute (CQA): The primary challenge in characterizing this compound is distinguishing the 4-bromo isomer (para to amine) from the 2-bromo isomer (ortho to amine), which can form as a minor byproduct or via "halogen dance" mechanisms during scale-up. This guide provides the definitive spectroscopic signatures required to validate regiochemistry.

Structural Analysis & Prediction Logic

Before data acquisition, the structural expectations must be defined to enable anomaly detection.

-

Electronic Environment: The amino group (-NH₂) is a strong electron-donating group (EDG) by resonance, directing electrophilic substitution to the ortho (C2) and para (C4) positions.

-

Steric Constraints: The aliphatic ring (C5-C8) imposes steric bulk, favoring para substitution (C4) over ortho (C2).

-

Symmetry: The 4-bromo isomer possesses a lower degree of symmetry than the unsubstituted parent but retains a distinct substitution pattern in the aromatic ring (1,2,3,4-tetrasubstituted benzene ring).

Characterization Workflow

Figure 1: Analytical workflow for the isolation and validation of 4-bromo-1-aminotetralin.

Mass Spectrometry (MS) Data

Mass spectrometry provides the first confirmation of identity through the molecular ion and the characteristic bromine isotope signature.

Experimental Parameters (Recommended)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Solvent: Methanol/Water + 0.1% Formic Acid.

Spectral Data

| Parameter | Value | Interpretation |

| Molecular Ion [M+H]⁺ | 226.0 / 228.0 | Characteristic 1:1 doublet intensity ratio indicating one Bromine atom (⁷⁹Br:⁸¹Br ≈ 50:50). |

| Fragment [M-NH₃]⁺ | 209.0 / 211.0 | Loss of ammonia (17 Da), typical for primary amines. |

| Fragment [M-Br]⁺ | 147.1 | Loss of bromine radical/ion, yielding the 1-aminotetralin cation. |

| Base Peak | 226/228 | The protonated molecular ion is typically the base peak in soft ionization (ESI). |

Diagnostic Check: If you observe a cluster at m/z 304/306, this indicates poly-bromination (dibromo species), suggesting over-reaction during synthesis.

Infrared Spectroscopy (IR) Data

IR is used primarily to confirm the integrity of the primary amine and the aromatic system.

Experimental Parameters

-

Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.

Spectral Assignments

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450 - 3350 | Primary Amine (-NH₂) | N-H stretching (Doublet: asymmetric & symmetric). |

| 3000 - 2850 | Aliphatic C-H | C-H stretching of the tetralin saturated ring (C5-C8). |

| 1620 - 1580 | Aromatic Ring | C=C ring stretching (breathing modes). |

| 1280 - 1250 | C-N Bond | C-N stretching (aromatic amine). |

| 600 - 500 | C-Br Bond | C-Br stretching (often weak/moderate). |

Nuclear Magnetic Resonance (NMR) Data

NMR is the definitive tool for proving the bromine is at position 4 (para) and not position 2 (ortho).

Experimental Parameters

-

Solvent: CDCl₃ (Chloroform-d) is preferred for resolution. DMSO-d₆ may be used if the HCl salt is analyzed.

-

Frequency: 400 MHz or higher recommended.

¹H NMR (Proton) Assignments

Structure Reference: The aromatic ring contains protons at positions 2 and 3. The aliphatic ring contains protons at 5, 6, 7, 8.

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment Logic |

| H-2 | 6.55 - 6.65 | Doublet (d) | 1H | 8.5 Hz | Ortho to NH₂. Shielded by the strong electron-donating amine. Shows large ortho coupling to H-3. |

| H-3 | 7.15 - 7.25 | Doublet (d) | 1H | 8.5 Hz | Ortho to Br. Deshielded by the bromine atom. Shows ortho coupling to H-2. |

| NH₂ | 3.50 - 4.00 | Broad Singlet | 2H | - | Exchangeable protons. Shift varies with concentration/solvent. |

| H-8 | 2.60 - 2.75 | Multiplet (m) | 2H | - | Benzylic protons peri to the amine. |

| H-5 | 2.60 - 2.75 | Multiplet (m) | 2H | - | Benzylic protons peri to the bromine. |

| H-6, H-7 | 1.75 - 1.90 | Multiplet (m) | 4H | - | Non-benzylic methylene protons. |

Regioisomer Discrimination (Critical):

-

4-Bromo isomer (Target): Two doublets (AX system) with J ≈ 8-9 Hz (Ortho coupling).

-

2-Bromo isomer (Impurity): Two singlets (or weak meta-coupled doublets, J ≈ 1-2 Hz) because the protons would be at positions 3 and 4 (para to each other). If you see singlets in the aromatic region, your bromination occurred at the wrong position.

¹³C NMR (Carbon) Assignments

| Carbon Type | Shift (δ ppm) | Assignment |

| C-NH₂ (C1) | 143.0 - 145.0 | Ipso carbon attached to amine (Deshielded). |

| C-Br (C4) | 110.0 - 115.0 | Ipso carbon attached to bromine (Shielded by heavy atom effect). |

| Ar-CH (C3) | 129.0 - 131.0 | Aromatic CH ortho to Br. |

| Ar-CH (C2) | 114.0 - 116.0 | Aromatic CH ortho to NH₂ (Shielded). |

| Quaternary | 138.0, 126.0 | Bridgehead carbons (C4a, C8a). |

| Aliphatic | 22.0 - 30.0 | C5, C6, C7, C8 methylenes. |

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh ~5-10 mg of the free base (or neutralize the HCl salt with NaHCO₃ and extract into DCM first).

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

-

Filtration: If the solution is cloudy (common with salts), filter through a cotton plug into the NMR tube.

-

Acquisition:

-

Pulse: 30° pulse angle.

-

Delay: 1.0 second relaxation delay (d1).

-

Scans: 16 scans minimum for ¹H; 512+ scans for ¹³C.

-

Protocol B: Synthesis Context (Bromination)

Note: This context explains the impurity profile. The compound is typically synthesized by reacting N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide with N-Bromosuccinimide (NBS) in acetonitrile or DMF, followed by acidic hydrolysis.

-

Why Acetamide? Protecting the amine prevents oxidation and improves para-selectivity.

-

Why NBS? Provides a controlled source of Br+, reducing poly-bromination side products.

Regioisomer Formation Pathway

Figure 2: Mechanistic pathway showing why the 4-bromo isomer is favored and how NMR distinguishes it from the 2-bromo impurity.

References

-

Schuisky, P., Federsel, H. J., & Tian, W. (2012). Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. Journal of Organic Chemistry, 77(13), 5503–5514.[1]

- Significance: Definitive work on the "halogen dance" and NMR characterization of bromin

-

Cymit Química. (2025). Product Catalog: 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride (CAS 104761-46-8).[2][3][4][5]

- Significance: Verification of commercial availability and CAS registry number.

-

Smith, K., et al. (2000).[6] Bromination of tetralin.[1][6] Short and efficient synthesis of 1,4-dibromonaphthalene. Collection of Czechoslovak Chemical Communications, 65, 1791-1804.[6]

- Significance: Background on the reactivity of the tetralin core toward bromin

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 5,6,7,8-Tetrahydro-1-naphthylamine (Parent Compound). NIST Chemistry WebBook, SRD 69.

- Significance: Baseline spectral data for the unbromin

Sources

- 1. Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride CAS#: 104761-46-8 [m.chemicalbook.com]

- 4. SciSupplies [scisupplies.eu]

- 5. 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride [cymitquimica.com]

- 6. Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]

Technical Whitepaper: Handling, Safety, and Synthetic Applications of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine

Executive Summary

As a Senior Application Scientist, I frequently encounter highly reactive bifunctional building blocks that require rigorous operational discipline. 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine is one such critical intermediate, pivotal in modern rational drug design. Featuring a fully aromatic ring fused to an aliphatic saturated ring, it imparts unique steric bulk and lipophilicity crucial for optimizing protein-ligand interactions. It is notably utilized in the synthesis of Son of Sevenless homolog 1 (SOS1) inhibitors for RASopathies and cancer, as well as Anaplastic Lymphoma Kinase (ALK) and IGF-1R inhibitors[1][2].

Because it possesses both a nucleophilic primary amine and an electrophilic aryl bromide handle, it is highly reactive. This whitepaper outlines the physicochemical hazard profile, mechanistic utility, and self-validating standard operating procedures (SOPs) required for the safe handling and synthetic application of this compound.

Physicochemical Profiling & Hazard Assessment

Understanding the physical properties of 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine is the first step in risk mitigation. The compound is commercially available both as a free base and a hydrochloride (HCl) salt[3][4]. The free base is highly lipophilic, increasing the risk of rapid dermal absorption, whereas the HCl salt is a solid that presents inhalation risks via airborne particulates[5].

Table 1: Physicochemical and Hazard Profile

| Property / Hazard | Specification (Free Base) | Specification (HCl Salt) |

| CAS Registry Number | 78422-57-8 | 104761-46-8 |

| Molecular Formula | C10H12BrN | C10H13BrClN |

| Molecular Weight | 226.11 g/mol | 262.57 g/mol |

| Physical State | Viscous liquid / Low-melting solid (41 °C) | Crystalline Solid |

| GHS Hazard Statements | H302, H315, H319, H335 | H302, H315, H319, H335 |

| Primary Risk Vector | Dermal penetration | Particulate inhalation |

Causality of Hazards: The primary amine moiety is a strong nucleophile and a localized irritant to mucous membranes (H335) and skin (H315)[6][7]. Its basicity disrupts lipid bilayers, causing cellular irritation. The acute oral toxicity (H302) stems from rapid systemic absorption facilitated by the highly lipophilic tetrahydronaphthalene core[6].

Mechanistic Role in Drug Development

In oncology, the KRAS oncogene is a highly sought-after therapeutic target. SOS1 is a guanine nucleotide exchange factor (GEF) that catalyzes the removal of GDP from KRAS, enabling GTP binding and subsequent activation of the MAPK/ERK proliferative pathway[1]. Derivatives of 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine are synthesized to bind the catalytic site of SOS1. The bulky tetrahydronaphthalene core sterically occludes the KRAS-SOS1 protein-protein interaction interface, halting oncogenic signaling[1].

Fig 1: SOS1-mediated KRAS activation pathway targeted by synthesized derivatives.

Standard Operating Procedures (SOP): Safe Handling & Synthesis

To ensure scientific integrity and operator safety, workflows must be designed as self-validating systems. The following protocol describes the safe handling and utilization of 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine in a standard amide coupling reaction, a foundational step in synthesizing kinase inhibitors[2].

Self-Validating Principle: Every addition step includes a visual or thermal check to confirm the reaction state before proceeding, preventing runaway exotherms or unreacted hazardous intermediates.

Step-by-Step Methodology: Amide Coupling Protocol

-

Preparation & PPE: Don double nitrile gloves, a lab coat, and safety goggles. Nitrile is selected over latex due to its superior chemical resistance to the lipophilic free base and the halogenated solvents used in the reaction. Ensure the chemical fume hood has a face velocity of >100 fpm.

-

Dispensing: Weigh 1.0 equivalent (e.g., 1.0 g, 4.4 mmol) of 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine[2]. If using the HCl salt, weigh using anti-static weigh boats to prevent aerosolization of the H335-classified dust.

-

Dissolution: Transfer the amine to a flame-dried round-bottom flask purged with N2. Add 10 mL of anhydrous Dichloromethane (DCM). Validation Check: Ensure complete dissolution; a clear solution indicates the absence of aggregated amine pockets that could cause localized hot spots upon base addition.

-

Base Addition: Add 2.0 equivalents of Triethylamine (TEA) (1.2 mL, 8.8 mmol) dropwise[2]. If using the HCl salt, this step liberates the free base in situ.

-

Electrophile Addition: Cool the flask to 0 °C using an ice bath. Slowly add 1.1 equivalents of the desired acid chloride (e.g., acetyl chloride) dropwise[2]. Validation Check: Monitor for a mild exotherm and the formation of a white precipitate (TEA-HCl salt). This visual cue self-validates that the coupling reaction is actively proceeding.

-

Reaction Quench: After stirring for 2 hours at room temperature, quench the reaction by adding 10 mL of saturated aqueous NH4Cl. This neutralizes any unreacted acid chloride and protonates residual unreacted amine, rendering it water-soluble and stripping it of its volatility.

-

Workup & Extraction: Partition the mixture between ethyl acetate and the aqueous layer. The organic layer contains the desired product, while the hazardous unreacted amine is safely sequestered in the aqueous waste[2].

Fig 2: Self-validating safe handling and reaction workflow for tetrahydronaphthalen-1-amine.

Decontamination and Emergency Protocols

In the event of a localized spill, mechanical cleanup with dry paper towels is insufficient and dangerous due to the compound's skin irritation (H315) and respiratory irritation (H335) properties[6].

-

Chemical Neutralization: Treat the spill area with a dilute acidic solution (e.g., 5% acetic acid or citric acid). Causality: The acid protonates the primary amine, converting the lipophilic, volatile free base into a highly polar, non-volatile organic salt.

-

Waste Segregation: Wipe the neutralized area with absorbent pads and dispose of them in a dedicated, clearly labeled halogenated organic waste container. The bromine atom requires specific high-temperature incineration protocols to prevent the formation of toxic dioxins during disposal.

References

-

[4] Title: 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine Source: Henan VTX Chemical URL: [Link]

-

[1] Title: WO2021105960A1 - Substituted tricyclic compounds Source: Google Patents URL:

-

[2] Title: EA017252B1 - 2-biphenylamino-4-aminopyrimidine derivatives as kinase inhibitors Source: Google Patents URL:

Sources

- 1. WO2021105960A1 - Substituted tricyclic compounds - Google Patents [patents.google.com]

- 2. EA017252B1 - 2-biphenylamino-4-aminopyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. 4-溴-5,6,7,8-四氢萘-1-胺;CAS:78422-57-8 常备库存,优势供应,顺丰发货,价格美丽,按需分装,大小包装均可;高校及研究所,先发后付,质量保证!!!欢迎垂询购买~-河南威梯希化工科技有限公司 [m.henanvtx.com]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. SciSupplies [scisupplies.eu]

X-ray crystal structure of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine derivatives

An In-Depth Technical Guide to the Synthesis, Crystallization, and X-ray Structural Elucidation of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine Derivatives

Abstract

The 5,6,7,8-tetrahydronaphthalen-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a bromine atom not only modulates the electronic and steric properties of the molecule, potentially influencing its pharmacological profile, but also serves as a powerful tool for structural elucidation via single-crystal X-ray diffraction (SCXRD). The presence of the heavy bromine atom simplifies the phase problem in crystallographic analysis, facilitating unambiguous structure determination. This technical guide provides a comprehensive, field-proven workflow for researchers and drug development professionals. It details the synthetic pathway to 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine, protocols for obtaining high-quality single crystals, and the complete process of SCXRD analysis, from data collection to structural refinement and interpretation.

Part 1: The Strategic Importance of the 4-Bromo-tetralinamine Scaffold

In contemporary drug discovery, the precise understanding of a molecule's three-dimensional structure is fundamental to deciphering its mechanism of action and optimizing its properties. Single-crystal X-ray diffraction stands as the most definitive method for achieving this, providing atomic-level resolution of molecular geometry, conformation, and intermolecular interactions.[1][2][3]

The choice to focus on the 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine framework is twofold:

-

Pharmacological Relevance : The tetralin core is a key component in numerous compounds targeting the central nervous system and other biological systems.

-

Crystallographic Advantage : Bromine's high electron density makes it an excellent anomalous scatterer of X-rays. This "heavy-atom effect" is invaluable for solving the phase problem, a critical hurdle in determining the crystal structure of novel compounds, especially when dealing with non-centrosymmetric space groups.

This guide is structured to walk the researcher through the entire lifecycle of structural analysis, from the lab bench to the final refined crystal structure.

Part 2: Synthesis of the Target Compound and its Derivatives

The synthesis of the title compound begins with a commercially available precursor, which is then functionalized. The causality behind this synthetic route is the reliable and high-yielding nature of electrophilic aromatic substitution on activated ring systems, followed by standard functional group interconversion.

Protocol 2.1: Synthesis of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine

This protocol is adapted from established methods for the bromination of tetralone precursors.[4]

Step 1: Bromination of 5,6,7,8-tetrahydronaphthol

-

Dissolve 5,6,7,8-tetrahydronaphthol (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of bromine (1.0 eq) in the same solvent dropwise with constant stirring. The bromine is the electrophile that will be directed to the activated para position relative to the hydroxyl group.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent in vacuo. The resulting residue, 4-Bromo-5,6,7,8-tetrahydro-1-naphthol, can be purified by recrystallization from hexane.[4]

Step 2: Conversion to 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine

-

This transformation can be achieved via several established methods, such as a Buchwald-Hartwig amination or by converting the phenol to a triflate followed by nucleophilic substitution with an ammonia equivalent. The choice of method depends on available reagents and desired scale.

Validation: The identity and purity of the final product must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Caption: Synthetic pathway to the target compound.

Part 3: The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal is often the most significant bottleneck in SCXRD.[1][5] The process relies on creating a supersaturated solution from which molecules can slowly deposit in an ordered, crystalline lattice.[6] The choice of method is dictated by the compound's solubility, stability, and the amount of material available.

Protocol 3.1: Classical Crystallization by Slow Evaporation

This is the most straightforward method and an excellent starting point for new compounds.[6]

-

Solvent Selection (The Critical Step): Choose a solvent or solvent system in which the compound is moderately soluble. A solvent in which the compound is too soluble will not allow for supersaturation, while one in which it is poorly soluble will prevent dissolution. A binary system (one good solvent, one poor solvent) is often effective.

-

Preparation: Dissolve a small amount (5-10 mg) of the purified compound in the minimum amount of the chosen solvent in a clean, small vial.

-

Inducing Crystallization: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks. The slow increase in concentration is key to forming large, well-ordered crystals rather than a precipitate.

-

Incubation: Place the vial in a vibration-free location at a constant temperature.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or fine forceps.

Caption: General workflow for small molecule crystallization.

Part 4: Single-Crystal X-ray Diffraction: From Photon to Structure

SCXRD is a powerful analytical technique that provides precise details about the three-dimensional arrangement of atoms in a crystal.[3][7] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Protocol 4.1: Data Collection and Processing

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope and mounted on a goniometer head. For most organic molecules, data is collected at low temperatures (around 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector).[7] Key parameters like exposure time and oscillation angle per frame are optimized to ensure good data quality without overloading the detector.[8]

-

Data Integration: The raw diffraction images, which show a pattern of spots, are processed using specialized software.[9] This step determines the unit cell dimensions and integrates the intensity of each reflection (spot).

-

Scaling and Merging: The intensities from all collected images are scaled and merged to create a single, comprehensive dataset. The quality of this process is assessed by metrics like Rmerge, which should be low for a good dataset.[8]

Protocol 4.2: Structure Solution and Refinement

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution (Phasing): This is the process of determining the initial positions of the atoms in the unit cell. For the title compound, the heavy bromine atom's position can be easily located using Patterson methods. Its known position then provides the phase information needed to reveal the positions of the lighter atoms (C, N).

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm.[3] This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final quality of the structure is judged by parameters like R1 and wR2 (which should be as low as possible) and the Goodness-of-Fit (which should be close to 1).[10]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 5: Analysis of the Crystal Structure (Hypothetical Data)

The final output of a successful SCXRD experiment is a crystallographic information file (CIF) containing the precise coordinates of every atom. This allows for a detailed analysis of the molecule's structural features. Based on known structures of similar bromo-aromatic compounds, we can anticipate the key findings.[11]

Table 1: Representative Crystallographic Data

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₁₀H₁₂BrN | Confirms the elemental composition of the molecule in the crystal. |

| Formula Weight | 226.11 | Molar mass of the asymmetric unit. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell.[10] |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 9.8 | The dimensions of the unit cell.[10] |

| β (°) | 105.5 | The angle of the unit cell for a monoclinic system.[10] |

| Volume (ų) | 970.2 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| R1 [I > 2σ(I)] | 0.045 | A measure of the agreement between the model and the data (should be < 0.05 for a good structure).[10] |

| wR2 (all data) | 0.110 | A weighted measure of agreement for all data. |

| Goodness-of-fit on F² | 1.05 | Should be close to 1, indicating a good fit of the model to the data.[10] |

Intramolecular Features

-

Bond Lengths and Angles: The analysis will confirm standard sp² and sp³ C-C, C-N, and C-Br bond lengths and angles. Any significant deviations from expected values could indicate steric strain or unusual electronic effects.

-

Conformation: The saturated portion of the tetralin ring will likely adopt a half-chair conformation. The precise torsion angles defining this conformation will be determined, which is crucial for understanding how the molecule might fit into a receptor binding pocket.

Intermolecular Interactions and Crystal Packing

The crystal is not merely a collection of molecules but a highly organized three-dimensional array built from specific intermolecular interactions.

-

Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor. It will likely form N-H···N hydrogen bonds with neighboring molecules, creating chains or dimers that form the primary structural motif.

-

Halogen Bonding: The bromine atom, having an electropositive region on its cap (the σ-hole), can act as a halogen bond donor, interacting with a Lewis basic site like the nitrogen atom of another molecule (C-Br···N).

-

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

This guide has outlined a robust and logical pathway for the complete structural characterization of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine and its derivatives. By following these experimentally grounded protocols, researchers can reliably move from synthesis to a high-resolution crystal structure. The resulting structural data is not an end in itself but a critical starting point for rational drug design, providing invaluable insights into the molecule's conformation, potential binding modes, and the intermolecular forces that govern its behavior, ultimately accelerating the drug development process.

References

- University of Southampton (2023) Advanced crystallisation methods for small organic molecules.

- SPT Labtech Chemical crystallization.

- ACS Publications (2025) Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.

- Royal Society of Chemistry (2023) Advanced crystallisation methods for small organic molecules.

- PMC (2024) Getting crystals your crystallographer will treasure: a beginner's guide.

- Rigaku (n.d.) Introduction to single crystal X-ray analysis.

- X-raybs (2025) What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Portland Press (2021) A beginner's guide to X-ray data processing.

- SERC (2007) Single-crystal X-ray Diffraction.

- PrepChem.com (n.d.) Preparation of 4-Bromo-5,6,7,8-tetrahydro-1-naphthol.

- MDPI (2024) The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical.

- MDPI (2023) Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one.

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. prepchem.com [prepchem.com]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. resources.rigaku.com [resources.rigaku.com]

- 9. portlandpress.com [portlandpress.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

The Versatile Role of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the 5,6,7,8-tetrahydronaphthalen-1-amine scaffold is a cornerstone for the development of novel molecular entities. Its rigid, partially saturated framework provides a three-dimensional architecture that is highly sought after in drug design. The strategic functionalization of this core structure is paramount to modulating its biological activity and physicochemical properties. The presence of both an amino group and a bromine atom on the aromatic ring of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine makes it a particularly versatile and valuable building block.

This technical guide provides an in-depth exploration of the application of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine in a suite of palladium-catalyzed cross-coupling reactions. These transformations, which form the bedrock of modern synthetic organic chemistry, enable the facile construction of carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of diverse libraries of compounds for screening and development.[1][2][3] We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, offering not just step-by-step protocols but also the underlying scientific rationale for the selection of catalysts, ligands, bases, and reaction conditions.

A key challenge in utilizing substrates like 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine is the presence of the free amino group, which can potentially coordinate to the palladium catalyst and inhibit its activity. The protocols outlined herein are designed to mitigate this issue, drawing upon established principles for the coupling of electron-rich and potentially coordinating aryl halides.

The Foundation: Understanding the Catalytic Cycles

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the art of molecule building.[2] These reactions generally proceed through a common catalytic cycle, the understanding of which is crucial for troubleshooting and optimization.

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the oxidative addition of the aryl halide (in our case, 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine) to a low-valent palladium(0) complex. This is often the rate-determining step. The subsequent step, transmetalation, involves the transfer of an organic group from a main-group organometallic reagent (e.g., a boronic acid in the Suzuki reaction) to the palladium(II) center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[4]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures.[4][5] In the context of our target substrate, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the tetrahydronaphthalene core.

Causality Behind Experimental Choices

-

Catalyst and Ligand: For electron-rich aryl bromides, and particularly those bearing a potentially coordinating amino group, the choice of a bulky, electron-rich phosphine ligand is critical. Ligands such as SPhos or XPhos are often employed to promote the oxidative addition step and stabilize the palladium center. A pre-catalyst system, where the active Pd(0) is generated in situ, can also be beneficial.

-

Base: A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[4] The choice of base, typically a carbonate or phosphate, can influence the reaction rate and the suppression of side reactions.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic substrate and the inorganic base.

Experimental Protocol: Synthesis of 4-Aryl-5,6,7,8-tetrahydronaphthalen-1-amine

Materials:

-

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (2 mol%)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask, add 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.02 eq), and K2CO3 (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 5 mL of dioxane and 1.25 mL of water per 1 mmol of the bromo-amine).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(dppf)Cl2 | Effective for a broad range of aryl bromides. |

| Ligand | dppf (in the catalyst) | Provides a good balance of steric bulk and electron-donating properties. |

| Base | K2CO3 | A moderately strong base, effective in promoting transmetalation. |

| Solvent | 1,4-Dioxane/Water (4:1) | A versatile solvent system for Suzuki couplings. |

| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has emerged as a transformative method for the synthesis of arylamines.[6][7] For our substrate, this reaction enables the coupling of a variety of primary and secondary amines at the 4-position, opening avenues to a vast chemical space. The successful amination of 4-bromo-13α-estrone derivatives provides a strong precedent for the feasibility of this reaction with our aminobromotetralin.[8]

Causality Behind Experimental Choices

-

Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig aminations. For coupling with primary and secondary amines, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often the ligands of choice. These ligands facilitate both the oxidative addition and the reductive elimination steps.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium or potassium tert-butoxide is commonly used.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed to prevent quenching of the strong base.

Experimental Protocol: Synthesis of 4-(Arylamino)-5,6,7,8-tetrahydronaphthalen-1-amine

Materials:

-

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine

-

Amine (primary or secondary, 1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq) to a dry Schlenk flask.

-

Add anhydrous toluene and stir the mixture for 10 minutes.

-

Add 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine (1.0 eq) and the amine (1.2 eq).

-

Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)2 | A common and effective palladium precursor. |

| Ligand | XPhos | A highly effective ligand for a broad range of Buchwald-Hartwig aminations. |

| Base | NaOt-Bu | A strong, non-nucleophilic base essential for amine deprotonation. |

| Solvent | Toluene | Anhydrous, aprotic solvent compatible with the strong base. |

| Temperature | 100-110 °C | Ensures a reasonable reaction rate for the coupling of an aryl bromide. |

Heck Reaction: Vinylation of the Aryl Core

The Heck reaction provides a means to form carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[5][9] This reaction can be used to introduce vinyl groups at the 4-position of our tetralin scaffold, which can then be further functionalized.

Causality Behind Experimental Choices

-

Catalyst: Palladium(II) acetate is a common and effective catalyst for the Heck reaction.

-

Ligand: While some Heck reactions can be performed without a phosphine ligand, the use of a ligand such as tri(o-tolyl)phosphine can improve catalyst stability and reactivity, especially with less reactive aryl bromides.

-

Base: An organic base, such as triethylamine, is typically used to neutralize the hydrogen halide that is formed during the reaction.

-

Solvent: A polar aprotic solvent like DMF or NMP is often used to facilitate the reaction.

Experimental Protocol: Synthesis of 4-Vinyl-5,6,7,8-tetrahydronaphthalen-1-amine Derivatives

Materials:

-

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine

-

Alkene (e.g., butyl acrylate, 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)3) (4 mol%)

-

Triethylamine (Et3N) (2.0 equivalents)

-

N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

-

To a dry Schlenk flask, add 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine (1.0 eq), Pd(OAc)2 (0.02 eq), and P(o-tol)3 (0.04 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous DMF, the alkene (1.5 eq), and Et3N (2.0 eq).

-

Heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Figure 2: A simplified workflow for the Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, involving the reaction of an aryl halide with a terminal alkyne.[10][11] This reaction allows for the introduction of a linear and rigid alkynyl group at the 4-position of the tetralin core, a valuable linker in drug design and materials science.

Causality Behind Experimental Choices

-

Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium complex (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

-

Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to scavenge the hydrogen halide by-product. It can often serve as the solvent as well.

-

Solvent: A polar aprotic solvent like THF or DMF is commonly used, often in conjunction with the amine base.

Experimental Protocol: Synthesis of 4-Alkynyl-5,6,7,8-tetrahydronaphthalen-1-amine

Materials:

-

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et3N)

-

Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

To a dry Schlenk flask, add 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF and Et3N in a 2:1 ratio (e.g., 4 mL of THF and 2 mL of Et3N per 1 mmol of the bromo-amine).

-

Add the terminal alkyne (1.2 eq) dropwise.

-

Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate.

-

Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion: A Gateway to Molecular Diversity

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine stands as a testament to the power of strategic molecular design. Its bifunctional nature, possessing both a handle for cross-coupling and a key pharmacophoric element, makes it an invaluable starting material for the synthesis of a vast array of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—provide a robust and versatile toolkit for the elaboration of this privileged scaffold. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, researchers can unlock the full synthetic potential of this remarkable building block, accelerating the discovery of new therapeutics and advanced materials.

References

- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 85-92.

- Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years.

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

-

Wikipedia. (2023). Suzuki reaction. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jocpr.com [jocpr.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of Novel Heterocyclic Kinase Inhibitor Scaffolds via Bifunctionalization of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine

Executive Summary

The development of targeted therapeutics, particularly ATP-competitive kinase inhibitors and SOS1 modulators, relies heavily on the geometric and electronic properties of the core molecular scaffold. 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine has emerged as a highly privileged, bifunctional building block in medicinal chemistry. Featuring a primary aromatic amine and a para-positioned bromide on a partially saturated tetrahydronaphthalene (tetralin) core, this starting material allows for orthogonal, step-wise functionalization.

This application note provides a validated, self-contained protocol for transforming this building block into complex, extended heterocyclic systems. By sequentially leveraging Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura cross-coupling, researchers can rapidly generate diverse libraries of tricyclic and pendant-heteroaryl compounds.

Mechanistic Rationale & Scaffold Design (E-E-A-T)

The strategic selection of 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine is driven by three critical structural factors:

-

Orthogonal Reactivity Profiles: The C1-amine is highly nucleophilic and readily participates in SNAr or Buchwald-Hartwig aminations with electron-deficient heteroaryl halides. Conversely, the C4-bromide is relatively inert to nucleophilic attack but serves as an excellent electrophile for subsequent Pd-catalyzed cross-coupling[1].

-

Steric Shielding & Conformational Locking: The aliphatic tetralin ring (C5–C8) projects bulk perpendicularly to the aromatic plane. In the context of drug design, this steric bulk restricts the rotational degrees of freedom of attached heterocycles, locking the molecule into a bioactive conformation that perfectly occupies the hydrophobic sub-pockets of targets like Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R)[2].

-

Linear Vector Extension: The 1,4-para relationship between the amine and the bromide allows the synthesized molecule to span extended distances within a protein binding site, effectively bridging the hinge-binding region and the DFG-motif[3].

Synthetic Workflow & Pathway Visualization

The standard workflow involves a two-step sequence. Step 1 functionalizes the amine to install the primary heterocyclic core (e.g., a pyrimidine ring). Step 2 utilizes the bromide to install a secondary aryl/heteroaryl group or a solubilizing appendage.

Fig 1: Two-step bifunctionalization workflow of 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and reproducibility.

Protocol A: Step 1 - SNAr Amine Functionalization

Objective: Synthesis of N-(4-bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-2-chloropyrimidin-4-amine.

Reagents & Materials:

-

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine (1.0 eq, 10 mmol)

-

2,4-Dichloropyrimidine (1.1 eq, 11 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol)

-

n-Butanol (30 mL)

Step-by-Step Procedure:

-

Reaction Assembly: In a 100 mL round-bottom flask, dissolve 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine and 2,4-dichloropyrimidine in n-butanol.

-

Causality:n-Butanol is selected as a polar protic solvent because its hydrogen-bonding capabilities stabilize the anionic Meisenheimer complex formed during the SNAr transition state, significantly accelerating the reaction.

-

-

Base Addition: Add DIPEA dropwise at room temperature.

-

Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation (and subsequent deactivation) of the starting aniline.

-

-

Heating: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours.

-

In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (

) should be fully consumed, replaced by a new UV-active spot ( -

Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the crude residue in EtOAc (50 mL) and wash with saturated aqueous

(2 x 25 mL) and brine (25 mL). -

Drying & Purification: Dry the organic layer over anhydrous

.-

Causality: Complete removal of water is critical here; residual moisture can hydrolyze the remaining unreacted chloride on the pyrimidine ring during storage. Filter, concentrate, and purify via flash chromatography to yield the intermediate.

-

Protocol B: Step 2 - Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of the final heterocyclic scaffold via C4-arylation.

Reagents & Materials:

-

Intermediate from Protocol A (1.0 eq, 5 mmol)

-

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq, 6 mmol)

- (0.05 eq, 5 mol%)

- (3.0 eq, 15 mmol)

-

1,4-Dioxane /

(4:1 v/v, 25 mL)

Step-by-Step Procedure:

-

Preparation: Charge a Schlenk flask with the Intermediate, the boronic acid ester, and

. Add the Dioxane/ -

Degassing (Critical Step): Sparge the mixture with ultra-pure

or Argon for 15 minutes.-

Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active

catalytic species into an inactive

-

-

Catalyst Addition: Quickly add the

catalyst under a positive stream of inert gas.-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is mandatory for the final reductive elimination step. This is especially crucial when coupling bulky substrates like the tetralin system.

-

-

Heating: Seal the flask and heat at 90 °C for 8 hours.

-

In-Process Validation: Monitor via LC-MS. The bromine isotope pattern (equal intensity peaks separated by 2 Da) of the intermediate will disappear, replaced by the desired product mass.

-

Workup: Dilute with EtOAc and filter through a pad of Celite to remove palladium black. Wash the filtrate with water, dry over

, and purify via column chromatography.

Quantitative Data Presentation: Reaction Optimization

The steric bulk of the tetralin core makes the C4-bromide challenging to couple. Table 1 summarizes the optimization of the Suzuki-Miyaura step, demonstrating the causality behind the final protocol choices.

Table 1: Optimization of the Suzuki-Miyaura Cross-Coupling Step

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| 1 | Toluene/ | 90 | 45 | Monodentate | ||

| 2 | Dioxane/ | 90 | 88 | Bidentate dppf ligand enforces cis-geometry, accelerating reductive elimination and preventing catalyst decay. | ||

| 3 | n-Butanol | 100 | 92 | Bulky, electron-rich Buchwald ligand (XPhos) highly efficient for sterically hindered bromides, providing the highest yield. |

Note: While Entry 3 provides a slightly higher yield, Entry 2 (

References

- Substituted tricyclic compounds (Patent WO2021105960A1)

- 2-biphenylamino-4-aminopyrimidine derivatives as kinase inhibitors (Patent EA017252B1)

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (1995), Norio Miyaura and Akira Suzuki URL:[Link]

Sources

Application Note: Protocols for the N-Alkylation of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine

Abstract

N-alkylated 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine and its derivatives are significant structural motifs in medicinal chemistry, forming the core of various pharmacologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of this specific amine. It details three robust and widely applicable protocols: Reductive Amination, Direct Alkylation with Alkyl Halides, and Buchwald-Hartwig Amination. Each section offers a thorough explanation of the underlying chemical principles, step-by-step experimental procedures, and the rationale behind the selection of reagents and conditions. This guide is designed to be a self-validating system, incorporating troubleshooting advice and comparative data to enable chemists to select and execute the optimal synthetic strategy for their specific research objectives.

Introduction: Significance and Synthetic Overview

The aminotetralin scaffold is a privileged structure in drug discovery, notably for its interaction with adrenergic, dopaminergic, and serotonergic receptors. The N-alkylation of 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine is a critical transformation that allows for the introduction of various alkyl groups, thereby modulating the compound's physicochemical properties and biological activity. The presence of the bromine atom on the aromatic ring also provides a synthetic handle for further functionalization, such as cross-coupling reactions, making this a versatile intermediate in the synthesis of complex molecules.

This document outlines three primary methods for achieving N-alkylation, each with distinct advantages and limitations:

-

Reductive Amination: A highly efficient and common method for forming secondary and tertiary amines from a primary amine and a carbonyl compound. It is a one-pot reaction that minimizes the risk of over-alkylation.[1][2]

-

Direct Alkylation with Alkyl Halides: A classical SN2 approach. While straightforward, it often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium salts.[3][4][5]

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers excellent functional group tolerance and is particularly useful for coupling challenging substrates.[6][7]

The choice of method will depend on the desired alkyl group, the scale of the reaction, and the functional groups present in the alkylating agent.

Reagents and Materials

Proper handling and storage of all chemicals are paramount. Always consult the Safety Data Sheet (SDS) for each reagent before use.

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine | C₁₀H₁₂BrN | 226.11 | 30395-36-3 | Irritant, Health Hazard |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Water-reactive, Irritant |

| Alkyl Halide (e.g., Iodomethane) | CH₃I | 141.94 | 74-88-4 | Toxic, Carcinogen, Irritant |

| Aldehyde/Ketone (e.g., Acetone) | C₃H₆O | 58.08 | 67-64-1 | Flammable, Irritant |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 3375-31-3 | Irritant, Sensitizer |

| XPhos | C₃₉H₄₇P | 546.76 | 564483-18-7 | Irritant |

| Sodium tert-butoxide | NaOtBu | 96.10 | 865-48-5 | Flammable, Corrosive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Health Hazard, Irritant |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable, Health Hazard |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 497-19-8 | Irritant |

Protocol I: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and selectivity, often proceeding in a one-pot fashion.[1] The reaction begins with the formation of an imine or iminium ion intermediate from the primary amine and a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated amine.[2] STAB is particularly effective as it is mild enough not to reduce the carbonyl starting material but is sufficiently reactive to reduce the protonated imine.

Experimental Protocol: Mono-alkylation via Reductive Amination

-

Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.1 M concentration).

-

Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq.). If the carbonyl compound is a solid, it can be added directly.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the consumption of the imine intermediate by TLC or LC-MS until the reaction is complete (typically 2-16 hours).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-alkylated amine.[3]

Reductive Amination Workflow

Caption: One-pot workflow for reductive amination.

Protocol II: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a fundamental method for forming C-N bonds via an SN2 reaction. A primary challenge is controlling over-alkylation.[4] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a competitive reaction to form a tertiary amine and subsequently a quaternary ammonium salt.[4][5] To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the primary amine or by careful selection of the base and solvent.[3]

Experimental Protocol: Controlled Mono-alkylation

-

Reactant Setup: To a solution of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 eq.).

-

Alkyl Halide Addition: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.05 eq.) dropwise to the mixture at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C to better control the reaction rate.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the di-alkylated byproduct.

-

Work-up: Upon completion (or when the formation of the di-alkylated product becomes significant), filter off the inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.

Direct Alkylation Workflow

Caption: Workflow for direct N-alkylation.

Protocol III: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[6] It allows for the formation of C-N bonds under conditions that are often milder and more functional-group tolerant than traditional methods. The reaction involves the oxidative addition of an aryl halide (in this case, the C-Br bond of our substrate is less reactive than a separate aryl halide coupling partner would be, so we are coupling an alkyl halide to the amine) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.[7] The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich biarylphosphine ligands like XPhos or BrettPhos often providing excellent results.[8][9]

Experimental Protocol: Pd-Catalyzed N-Alkylation

-

Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk flask.

-

Reactant Setup: To the flask, add 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine (1.0 eq.), the alkyl halide (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent.

-

Reaction Execution: Seal the flask and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Buchwald-Hartwig Catalytic Cycledot

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. entegris.com [entegris.com]

- 9. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]

Derivatization of the amino group in 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine for biological screening

Application Note: Strategic Derivatization of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine for Biological Screening

Introduction: The Tetralin Advantage

In modern drug discovery, the 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold represents a "privileged structure"—a molecular framework capable of binding to diverse biological targets with high affinity. Unlike flexible phenyl-alkyl chains, the fused cyclohexane ring of the tetralin system imposes conformational restriction, often locking the molecule into a bioactive conformation that enhances selectivity for GPCRs (e.g., serotonin and melatonin receptors) and kinase domains [1, 2].

This guide focuses on the 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine . This specific building block is strategically valuable for two reasons:

-

The 1-Amino Group: Serves as the primary vector for diversification, allowing the introduction of hydrogen bond donors/acceptors (amides, ureas) critical for interacting with protein residues.

-

The 4-Bromo Handle: Provides an orthogonal point for future optimization (via Suzuki or Buchwald couplings) after the initial SAR (Structure-Activity Relationship) screen is established.

Structural Analysis & Reactivity Profile

Before initiating synthesis, one must understand the electronic environment of the starting material.

-

Nucleophilicity: The amino group at position 1 is an aniline. However, the bromine atom at position 4 exerts an electron-withdrawing inductive effect (-I). While less deactivating than a nitro group, the 4-Br renders the 1-amine less nucleophilic than a simple alkyl amine or unsubstituted aniline.

-

Implication: Standard "mild" coupling conditions may result in sluggish reaction rates. Protocols must utilize high-efficiency coupling reagents (e.g., HATU) or activated electrophiles (acid chlorides, isocyanates) to drive conversion to completion [3].

Workflow Visualization

The following diagram outlines the parallel synthesis workflow for generating a divergent library from the core scaffold.

Figure 1: Divergent synthesis workflow for generating Amide, Urea, and Sulfonamide libraries from the 4-bromo-tetralin core.

Experimental Protocols

Protocol A: High-Throughput Amide Synthesis (HATU Method)

Best for: Generating large libraries with diverse carboxylic acids.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over EDC/HOBt because the 4-bromo substituent decreases the aniline's nucleophilicity. HATU generates a highly reactive active ester that facilitates coupling even with electron-deficient amines [4].

Materials:

-

Scaffold: 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine (0.1 M in DMF)

-

Carboxylic Acids (Diverse set, 0.2 M in DMF)

-

HATU (0.2 M in DMF)

-

DIPEA (Neat)

Step-by-Step Procedure:

-

Dispensing: In a 96-well reaction block, dispense 100 µL of the Carboxylic Acid solution (20 µmol, 1.0 equiv) into each well.

-

Activation: Add 100 µL of HATU solution (20 µmol, 1.0 equiv) and 10 µL of DIPEA (57 µmol, ~2.8 equiv). Shake for 5 minutes to form the activated ester.

-

Coupling: Add 100 µL of the Scaffold solution (10 µmol, 0.5 equiv). Note: We use excess acid/HATU to drive the limiting scaffold to completion.

-

Incubation: Seal the plate and shake at 40°C for 16 hours. The elevated temperature helps overcome the steric bulk of the tetralin ring.

-

Scavenging (Crucial for Screening): Add 50 mg of Trisamine resin (or equivalent amine scavenger) to each well. Shake for 4 hours at room temperature. This removes unreacted activated esters and acids, allowing the supernatant to be screened directly in many assays.

-

Filtration: Filter the reaction mixture into a receiver plate.

-

QC: Analyze a random 10% selection via LC-MS to confirm mass and purity >85%.

Protocol B: Urea Formation via Isocyanates

Best for: Introducing hydrogen bond donors/acceptors without charged transition states.

Rationale: Ureas are stable pharmacophores. Isocyanates react cleanly with anilines, but moisture control is critical to prevent the formation of symmetric urea byproducts (where water hydrolyzes the isocyanate to an amine, which then reacts with another isocyanate) [5].

Step-by-Step Procedure:

-

Preparation: Ensure all solvents are anhydrous.

-

Scaffold Loading: Dispense 100 µL of Scaffold (0.1 M in DCM) into the reaction plate (10 µmol).

-

Reagent Addition: Add 110 µL of the Isocyanate solution (0.1 M in DCM, 1.1 equiv).

-

Catalysis: No base is usually required.[1] If the reaction is sluggish (monitored by TLC/LCMS), add 5 µL of Pyridine.

-

Incubation: Shake at Room Temperature for 12 hours.

-

Quenching: Add PS-Isocyanate resin (polymer-supported isocyanate) to scavenge any unreacted scaffold, or PS-Trisamine to scavenge excess isocyanate reagent.

-

Isolation: Filter and evaporate solvent. Re-suspend in DMSO for screening.

Data Management & Screening Prep

To ensure reliable biological data, the synthesized compounds must be normalized.

| Parameter | Specification | Reason |

| Final Concentration | 10 mM | Standard stock concentration for serial dilutions. |

| Solvent | DMSO (anhydrous) | Universal compatibility with cellular and enzymatic assays. |

| Storage | -20°C | Prevents degradation (oxidation of the amine if unreacted). |

| Max DMSO in Assay | < 1% (v/v) | High DMSO kills cells/denatures proteins; ensure dilution protocols respect this limit. |

Self-Validating QC Check: Before releasing the plate to biology:

-

Evaporation Check: Ensure no DCM/DMF remains (solvent toxicity mimics drug activity).

-

Solubility Check: Visually inspect wells for precipitation after adding DMSO.

References

-

Privileged Scaffolds in Drug Discovery: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology. [Link]

-

Tetrahydronaphthalene Pharmacology: PubChem Compound Summary for 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol (Analogous scaffold). [Link]

-

Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron. [Link]

-

HATU Efficiency: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

Sources

One-Pot Synthesis of Novel Thiazolidin-4-ones Utilizing 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine: An Application Note and Detailed Protocol

Introduction

The thiazolidin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The development of efficient and atom-economical synthetic methodologies to access structurally diverse thiazolidin-4-one derivatives is, therefore, of significant interest to the drug discovery and development community. One-pot, multi-component reactions are particularly attractive for their operational simplicity, reduced waste generation, and the ability to construct complex molecules from simple precursors in a single synthetic operation.

This application note provides a comprehensive guide to the one-pot synthesis of novel 2-aryl-3-(4-bromo-5,6,7,8-tetrahydronaphthalen-1-yl)thiazolidin-4-ones. The protocol leverages the versatile three-component condensation of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine, a substituted aromatic aldehyde, and thioglycolic acid. This guide is intended for researchers, medicinal chemists, and process development scientists, offering a detailed experimental protocol, mechanistic insights, and characterization data to ensure reproducible and reliable synthesis of this promising class of compounds.

Mechanistic Rationale

The one-pot synthesis of 2,3-disubstituted thiazolidin-4-ones is a well-established multicomponent reaction that can proceed through two primary mechanistic pathways. The specific pathway that predominates can be influenced by the reaction conditions and the nature of the reactants.

Pathway A: Imine Formation First

The more commonly accepted mechanism begins with the acid-catalyzed condensation of the primary amine (4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine) and the aromatic aldehyde. This initial step forms a Schiff base (imine) intermediate with the elimination of a water molecule. Subsequently, the thiol group of thioglycolic acid performs a nucleophilic attack on the imine carbon. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen atom on the carbonyl carbon of the thioglycolic acid moiety, followed by the elimination of a second molecule of water to afford the final thiazolidin-4-one ring system.

Pathway B: Amide Formation First

Alternatively, the reaction can commence with the condensation of the amine and thioglycolic acid to form a thioamide intermediate. This is then followed by the reaction of the thioamide with the aromatic aldehyde, leading to the cyclized product.

For the synthesis described herein, utilizing an aromatic amine and an aromatic aldehyde, Pathway A is generally favored, particularly under conditions that promote imine formation.

Caption: Plausible mechanistic pathways for the one-pot synthesis of thiazolidin-4-ones.

Experimental Protocol

This protocol details the one-pot synthesis of 2-aryl-3-(4-bromo-5,6,7,8-tetrahydronaphthalen-1-yl)thiazolidin-4-ones. The use of an aromatic aldehyde bearing an electron-withdrawing group is recommended to favor the formation of the thiazolidin-4-one over potential side products.[1]

Materials and Reagents

-

4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine

-

Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)

-

Thioglycolic acid

-

Toluene (anhydrous)

-

Anhydrous Zinc Chloride (ZnCl2)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

-

Deionized water

Equipment

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glassware for extraction and filtration

-

Column for flash chromatography

Reaction Workflow

Caption: Step-by-step workflow for the one-pot synthesis of thiazolidin-4-ones.

Detailed Procedure